molecular formula C30H25NO4 B2921254 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-phenylpropanoic acid CAS No. 2241129-27-9

3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-phenylpropanoic acid

Cat. No. B2921254
M. Wt: 463.533
InChI Key: KIJWEZMUDRHMPL-UHFFFAOYSA-N
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Description

This compound is a high-purity chemical compound with a molecular weight of 451.56 g/mol . It is used as an intermediate in the synthesis of pharmaceuticals, specifically non-peptide angiotensin II receptor antagonists .


Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.


Molecular Structure Analysis

The molecular formula of this compound is C27H27NO4 . The molecules in the crystal structure are arranged into one-dimensional substructural ribbon motifs stabilized by a combination of two O-H…O and three N-H…O intermolecular hydrogen bonds, and also augmented by short C=O…C=O carbonyl-carbonyl interactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 429.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 8 . The topological polar surface area is 75.6 Ų .

Scientific Research Applications

Protecting Groups in Synthesis

Fmoc is widely used to protect hydroxy groups during the synthesis of complex molecules, allowing for selective deprotection and further synthetic transformations. For example, the Fmoc group can protect hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups, which can be conveniently removed by the action of triethylamine in dry pyridine solution while other base-labile protecting groups remain intact (Gioeli & Chattopadhyaya, 1982).

Solid-Phase Peptide Synthesis

Fmoc chemistry has revolutionized solid-phase peptide synthesis (SPPS), making it easier to synthesize peptides and proteins with high purity and yield. Fmoc amino acids are crucial for solid-phase peptide synthesis, offering an "orthogonal" protection scheme that facilitates the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).

Supramolecular Chemistry

Fmoc groups are integral to the study of noncovalent interactions in supramolecular chemistry. For example, the structural and supramolecular features of Fmoc-amino acids are essential in understanding their role in the design and development of hydrogelators, biomaterials, or therapeutics (Bojarska et al., 2020).

Inhibitors of Cell Adhesion Processes

Modified fluorenyl compounds have been investigated as potential inhibitors of cell adhesion processes, targeting beta 2-integrins in neutrophils and thus inhibiting neutrophil recruitment into inflamed tissues. This application highlights the potential of fluorenyl compounds in the development of new anti-inflammatory agents (Hamilton et al., 1995).

Host-Guest Chemistry

Fmoc derivatives also play a role in host-guest chemistry, with studies revealing their complexation with beta-cyclodextrins, offering insights into the significance of charge, hydrophobicity, and stereochemistry in the stability of host-guest complexes (Kean et al., 1999).

Safety And Hazards

Users are advised to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO4/c32-29(33)27(21-8-2-1-3-9-21)18-20-14-16-22(17-15-20)31-30(34)35-19-28-25-12-6-4-10-23(25)24-11-5-7-13-26(24)28/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJWEZMUDRHMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-phenylpropanoic acid

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